molecular formula C27H33N3O6 B4556180 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide

Cat. No.: B4556180
M. Wt: 495.6 g/mol
InChI Key: QIGMYGFRURPTGG-CJLVFECKSA-N
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Description

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide is a useful research compound. Its molecular formula is C27H33N3O6 and its molecular weight is 495.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.23693578 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Enamine Chemistry : The compound's relevance in enamine chemistry has been explored, where αβ-unsaturated acid chlorides react with tertiary enamino-ketones and -esters to yield various products, highlighting the compound's role in complex chemical synthesis processes (Hickmott & Sheppard, 1972).
  • Double Rearrangement Reactions : Studies on O,N and N,N double rearrangement reactions involving cyano and methylthio acrylamide compounds have been conducted, demonstrating the compound's versatility in forming diverse heterocyclic structures (Yokoyama, Hatanaka, & Sakamoto, 1985).

Material Science and Photophysical Properties

  • Mechanofluorochromic Properties : Research on the effects of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives revealed significant insights into the optical properties of such compounds, which could have applications in material science and sensor technologies (Song et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibitors : A study focused on the synthesis and characterization of new acrylamide derivatives, including compounds related to the 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide, for use as corrosion inhibitors in nitric acid solutions of copper. This research highlights the compound's potential application in protecting metals from corrosion (Abu-Rayyan et al., 2022).

Polymer Science

  • Anionic Polymerization : The polymerization behavior of various N,N-dialkylacrylamides has been studied, providing insights into the polymerization mechanisms and potential applications of these compounds in the development of new polymeric materials (Kobayashi et al., 1999).

Antioxidant and Anti-inflammatory Activities

  • Biological Activities : Synthesis and evaluation of novel compounds for antioxidant and anti-inflammatory activities have been explored, indicating the potential for developing therapeutic agents based on the structural framework of this compound (Madhavi, Sree Ramya, 2017).

Properties

IUPAC Name

(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-methoxy-4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O6/c1-32-23-6-4-20(17-25(23)33-2)8-9-29-27(31)22(19-28)16-21-5-7-24(26(18-21)34-3)36-15-12-30-10-13-35-14-11-30/h4-7,16-18H,8-15H2,1-3H3,(H,29,31)/b22-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGMYGFRURPTGG-CJLVFECKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)OCCN3CCOCC3)OC)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C/C2=CC(=C(C=C2)OCCN3CCOCC3)OC)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide
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2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide
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2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide
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2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide
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2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide
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2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.